molecular formula C23H19NO4 B11274337 5-methoxy-2-(4-methoxyphenyl)-N-phenyl-1-benzofuran-3-carboxamide

5-methoxy-2-(4-methoxyphenyl)-N-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B11274337
M. Wt: 373.4 g/mol
InChI Key: WGRRZIAIYCLVNS-UHFFFAOYSA-N
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Description

5-methoxy-2-(4-methoxyphenyl)-N-phenyl-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the benzofuran class. This compound is characterized by its complex structure, which includes methoxy groups, a phenyl ring, and a benzofuran core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-methoxyphenyl)-N-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine (in this case, aniline) in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Products may include methoxybenzoic acids or methoxybenzaldehydes.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, products can vary widely, including halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-methoxy-2-(4-methoxyphenyl)-N-phenyl-1-benzofuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, or anticancer effects. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-methoxyphenyl)-N-phenyl-1-benzofuran-3-carboxamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. For instance, if it exhibits anti-inflammatory properties, it might inhibit enzymes like cyclooxygenase (COX) or modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide: Lacks the N-phenyl group, which may alter its biological activity and chemical properties.

    2-(4-methoxyphenyl)-N-phenyl-1-benzofuran-3-carboxamide: Lacks the methoxy group at the 5-position, potentially affecting its reactivity and interactions.

    5-methoxy-2-phenyl-1-benzofuran-3-carboxamide: Lacks the 4-methoxyphenyl group, which could influence its overall pharmacological profile.

Uniqueness

The presence of both methoxy groups and the N-phenyl group in 5-methoxy-2-(4-methoxyphenyl)-N-phenyl-1-benzofuran-3-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-N-phenyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C23H19NO4/c1-26-17-10-8-15(9-11-17)22-21(23(25)24-16-6-4-3-5-7-16)19-14-18(27-2)12-13-20(19)28-22/h3-14H,1-2H3,(H,24,25)

InChI Key

WGRRZIAIYCLVNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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